
UDP-4-amino-4-deoxy-beta-L-arabinopyranose(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-4-amino-4-deoxy-beta-L-arabinopyranose(1-) is a nucleotide-sugar oxoanion that is the conjugate base of UDP-4-amino-4-deoxy-beta-L-arabinopyranose, arising from deprotonation of the diphosphate group and protonation of the amino group. It is a conjugate base of an UDP-4-amino-4-deoxy-beta-L-arabinopyranose.
Scientific Research Applications
Modification of Lipid A for Bacterial Resistance
UDP-4-amino-4-deoxy-beta-L-arabinopyranose (UDP-l-Ara4N) plays a crucial role in the modification of lipid A in the outer membrane of bacteria. This modification is essential for bacterial resistance to polymyxin and cationic antimicrobial peptides. The enzyme ArnA catalyzes the conversion of UDP-glucuronic acid to UDP-l-Ara4N, which is a key step in this resistance mechanism. The structural studies of ArnA reveal its dual function as a dehydrogenase and a formyltransferase, both of which are integral to lipid A modification and polymyxin resistance (Williams et al., 2005).
Role in Plant Cell Wall Biosynthesis
In plants, UDP-l-Ara4N is involved in the biosynthesis of various polysaccharides found in cell walls. UDP-arabinopyranose mutase (UAM) is an enzyme that interconverts UDP-arabinopyranose and UDP-arabinofuranose, the latter being a key substrate for the synthesis of arabinofuranosyl residues in plant cell walls. This enzyme has been identified in several plant species and plays a vital role in plant growth and development. Mutational studies on rice UAM have indicated its significance in pollen wall morphogenesis (Sumiyoshi et al., 2015).
Enzymatic Synthesis and Purification for Research
The enzymatic synthesis and purification of UDP-l-Ara4N are crucial for research into its biological functions. Techniques have been developed for generating and purifying this compound, enabling detailed study of its role in both bacterial resistance and plant cell wall biosynthesis. The structural studies of enzymes involved in its synthesis, like ArnA, have provided insights into their mechanism of action and potential targets for inhibitor design (Gatzeva-Topalova et al., 2005).
properties
Molecular Formula |
C14H22N3O15P2- |
|---|---|
Molecular Weight |
534.28 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-5-azaniumyl-3,4-dihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C14H23N3O15P2/c15-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)17-2-1-7(18)16-14(17)23/h1-2,5-6,8-13,19-22H,3-4,15H2,(H,24,25)(H,26,27)(H,16,18,23)/p-1/t5-,6+,8-,9+,10+,11+,12+,13+/m0/s1 |
InChI Key |
GWBAKYBSWHQNMQ-IAZOVDBXSA-M |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)[NH3+] |
Canonical SMILES |
C1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)[NH3+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-1-(Methylsulfonylamino)-3-[2-(4-methoxyphenyl)ethyl]-4-(4-methoxy-phenyl)-2-imidazolidinone](/img/structure/B1264926.png)

![(1S,2S,4S,6R,7R,10S,11S)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B1264930.png)

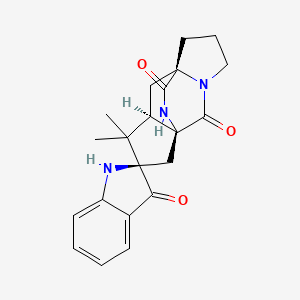
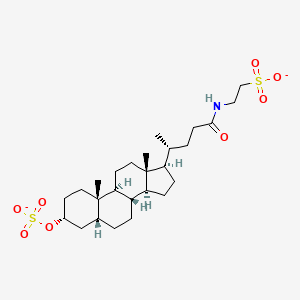
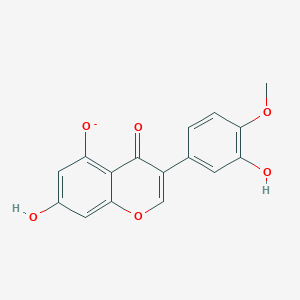


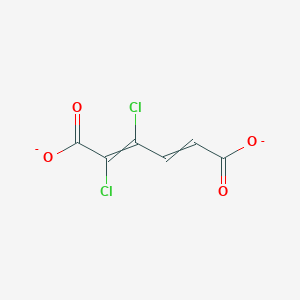
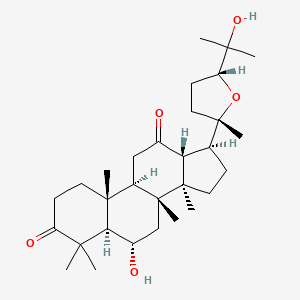
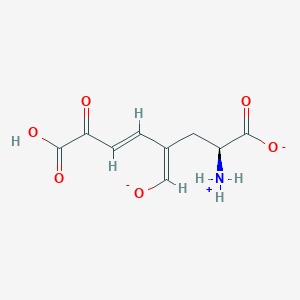
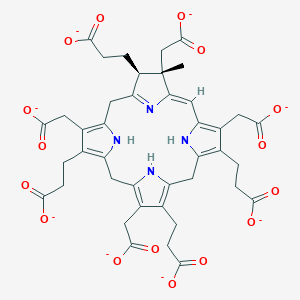
![4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1264950.png)